4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% (4-F3MP-2N) is a chemical compound used in a variety of scientific research applications. It is a nitrophenol derivative with a fluoro-methoxy substitution on the 4-position of the phenyl ring. 4-F3MP-2N can be used in a variety of experiments, including biochemical and physiological studies, and it has a number of advantages and limitations for lab experiments.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% has a number of scientific research applications. It is used in studies of the structure and function of proteins, as well as in studies of the biochemical and physiological effects of drugs. It is also used in studies of the metabolism of drugs and in studies of the effects of drugs on the nervous system. Additionally, 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% is used in studies of the effects of drugs on the cardiovascular system and in studies of the effects of drugs on the immune system.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the fluoro-methoxy substitution on the 4-position of the phenyl ring increases the solubility of the compound and increases its ability to interact with proteins. This increased interaction with proteins is thought to be responsible for the compound’s effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it is believed that the compound has the ability to modulate the activity of certain enzymes and proteins. It has also been shown to have an effect on the metabolism of drugs, as well as on the nervous system, cardiovascular system, and immune system.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% is its solubility in a variety of solvents, which makes it suitable for a wide range of experiments. Additionally, its low cost and availability make it a convenient and cost-effective choice for laboratory experiments. However, 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% has a number of limitations. It is not very stable in solution and can be easily oxidized or hydrolyzed. Additionally, it is not very soluble in water and can be difficult to dissolve in some solvents.
Future Directions
There are a number of potential future directions for research using 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and drug delivery systems. Additionally, further research into the structure-activity relationships of 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% and its derivatives could lead to the development of more effective and specific compounds. Finally, research into the synthesis and purification of 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% could lead to improved and more cost-effective production methods.
Synthesis Methods
4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenol and sodium nitrite in the presence of sulfuric acid. This reaction produces 4-fluoro-3-methoxy-2-nitrophenol, which is then reacted with sodium hydroxide to form 4-fluoro-3-methoxy-2-nitrophenolate. Finally, the product is isolated and purified using recrystallization to yield 4-(4-Fluoro-3-methoxyphenyl)-2-nitrophenol, 95%.
properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-13-7-9(2-4-10(13)14)8-3-5-12(16)11(6-8)15(17)18/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARARPWWKQOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686272 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-51-9 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.